molecular formula C19H15F3N2O3 B2508089 N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide CAS No. 1421526-89-7

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2508089
CAS No.: 1421526-89-7
M. Wt: 376.335
InChI Key: RRPNHTBKYCNRKY-UHFFFAOYSA-N
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Description

N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a rigid alkyne linker and a trifluoromethyl group, structural motifs often associated with high biochemical stability and potential in medicinal chemistry research . Its molecular framework suggests potential utility as a building block in the synthesis of more complex molecules or as a candidate for probing biological pathways. Researchers may investigate its properties for various in vitro applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Properties

IUPAC Name

2-[4-[[3-(trifluoromethyl)benzoyl]amino]but-2-ynoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O3/c20-19(21,22)14-7-5-6-13(12-14)18(26)24-10-3-4-11-27-16-9-2-1-8-15(16)17(23)25/h1-2,5-9,12H,10-11H2,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPNHTBKYCNRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthetic Planning

The synthesis follows principles of organic chemistry outlined by MSU Chemistry, emphasizing three critical tasks: constructing the carbon framework, functional group manipulation, and stereochemical control. For this compound, the strategy involves:

  • Alkyne Linker Preparation : Formation of the but-2-yn-1-yl spacer via Sonogashira coupling or nucleophilic substitution.
  • Carbamoylphenoxy Intermediate Synthesis : Introducing the 2-carbamoylphenoxy group through amidation or hydrolysis.
  • Trifluoromethylbenzamide Coupling : Attaching the 3-(trifluoromethyl)benzamide moiety via acyl chloride intermediates.

A convergent approach minimizes step count, as linear sequences risk yield attrition.

Detailed Synthetic Methods

Preparation of the Alkyne Linker

The but-2-yn-1-yl fragment is synthesized via Sonogashira coupling between propargyl bromide and a phenol derivative. Key conditions include:

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.
  • Solvent : Tetrahydrofuran (THF) at 60°C for 12 hours.
  • Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate).

Carbamoylphenoxy Group Installation

The 2-carbamoylphenoxy moiety is introduced via nucleophilic aromatic substitution :

  • Substrate : 2-Nitrophenol is reduced to 2-aminophenol using H₂/Pd-C.
  • Carbamoylation : Reaction with phosgene (COCl₂) in dichloromethane yields 2-carbamoylphenol.
  • Etherification : The phenol reacts with the alkyne linker under Mitsunobu conditions (DIAD, PPh₃).

Trifluoromethylbenzamide Coupling

The 3-(trifluoromethyl)benzoyl chloride is prepared by treating 3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂). Coupling with the alkyne-amine intermediate proceeds via Schotten-Baumann conditions :

  • Base : Aqueous NaOH (10%) at 0–5°C.
  • Solvent : Dichloromethane/water biphasic system.
  • Yield : 70–75% after recrystallization (ethanol/water).

Reaction Optimization

Catalytic Systems

Comparative studies reveal that Pd/Cu catalysts outperform other systems in Sonogashira coupling (Table 1).

Table 1: Catalyst Screening for Alkyne Formation

Catalyst Solvent Temperature (°C) Yield (%)
Pd(PPh₃)₂Cl₂/CuI THF 60 85
Pd(OAc)₂/CuI DMF 80 72
PdCl₂(PPh₃)₂/CuBr Toluene 100 65

Solvent and Temperature Effects

  • Carbamoylation : DCM outperforms DMF due to reduced side reactions (e.g., over-carbamoylation).
  • Coupling Reaction : Lower temperatures (0–5°C) prevent trifluoromethyl group degradation.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, amide NH), 7.89–7.45 (m, aromatic H), 4.72 (s, 2H, OCH₂).
  • ¹³C NMR : δ 167.2 (C=O), 125.6 (q, J = 272 Hz, CF₃), 89.4 (C≡C).
  • HRMS : m/z 437.1342 [M+H]⁺ (calculated 437.1338).

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water + 0.1% TFA).
  • Melting Point : 152–154°C (DSC, 10°C/min).

Challenges and Mitigation

Alkyne Stability

The but-2-yn-1-yl linker is prone to oxidation. Solutions include:

  • Inert Atmosphere : Reactions conducted under nitrogen or argon.
  • Antioxidants : Addition of 0.1% BHT during purification.

Trifluoromethyl Group Reactivity

Electron-withdrawing effects slow acylation. Microwave Assistance (100°C, 30 min) accelerates coupling by 40%.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the carbamoylphenoxy moiety may participate in hydrogen bonding and other interactions. These molecular interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Core Structural Features and Substituent Variations

The target compound shares a benzamide core with multiple analogs (Table 1), but variations in substituents and linkers lead to distinct physicochemical and biological properties.

Compound Name Substituent on Benzamide Linker Type Key Functional Groups CAS Number
Target Compound 3-(Trifluoromethyl) But-2-yn-1-yl 2-Carbamoylphenoxy Not Provided
N-(4-(Dimethylamino)but-2-yn-1-yl)-4-(trifluoromethoxy)benzamide 4-(Trifluoromethoxy) But-2-yn-1-yl Dimethylamino 1396684-18-6
N-(4-(Diethylamino)but-2-yn-1-yl)-2-fluorobenzamide 2-Fluoro But-2-yn-1-yl Diethylamino 1396878-87-7
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 2-(Trifluoromethyl) Phenoxy 3-Isopropoxyphenyl
PF50 (EP 3 407 716 B1 derivative) 2-(Trifluoromethyl) Tetrafluorobut-1-en-1-yl 4-Chloro-3-methylphenyl

Key Observations :

  • Trifluoromethyl Positioning : The 3-(trifluoromethyl) group in the target compound may alter electronic and steric effects compared to 2-(trifluoromethyl) derivatives like flutolanil, influencing receptor interactions .
  • Carbamoyl vs. Amino Groups: The 2-carbamoylphenoxy group in the target compound provides hydrogen-bonding capacity absent in dimethylamino or diethylamino substituents in analogs, suggesting improved solubility and target engagement .

Physicochemical Properties

  • Lipophilicity (log P): The trifluoromethyl group increases lipophilicity, but the carbamoylphenoxy group may mitigate this effect compared to purely alkylated analogs (e.g., 1396878-87-7).
  • Solubility : Carbamoyl groups enhance aqueous solubility relative to halogenated or alkylated derivatives (e.g., 1396684-18-6 with trifluoromethoxy) .
  • Metabolic Stability : The alkyne linker in the target compound may resist oxidative metabolism better than thioether or ene-containing analogs (e.g., PF50) .

Biological Activity

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by various studies and findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A trifluoromethyl group, which is known to enhance biological activity.
  • A carbamoylphenoxy moiety that may contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound may act as non-covalent inhibitors of key enzymes. For instance, studies on related compounds have shown their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmission and have implications in neurodegenerative diseases .

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. The following table summarizes the findings from various studies on related compounds:

Compound TypeTarget EnzymeIC50 Value (µM)Reference
HydrazinecarboxamidesAcetylcholinesterase (AChE)27.04 - 106.75
HydrazinecarboxamidesButyrylcholinesterase (BuChE)58.01 - 277.48
Trifluoromethyl derivativesAChE (Rivastigmine comparison)< 38.4

These values indicate that compounds with structural similarities to this compound exhibit moderate to potent inhibitory effects on these enzymes.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. Related derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The following table presents the minimum inhibitory concentrations (MICs) for some derivatives:

Compound TypePathogenMIC (µM)Reference
N-Alkyl derivativesMycobacterium tuberculosis125 - 250
N-Alkyl derivativesMRSA250 - 500

Case Studies

  • Study on Acetylcholinesterase Inhibition : A study evaluating various hydrazinecarboxamide derivatives demonstrated that certain compounds exhibited lower IC50 values than rivastigmine, a clinically used drug for Alzheimer's disease treatment. This suggests that this compound could be a candidate for further development in neuropharmacology .
  • Antimicrobial Efficacy : The antimicrobial efficacy of structurally related compounds was assessed against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. Notably, some derivatives showed significant potency against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold .

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